2-Propyladamantan-2-ol

Description

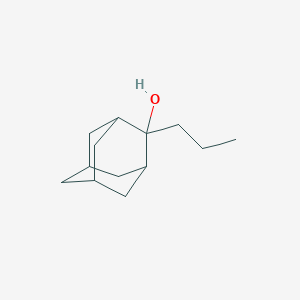

Structure

3D Structure

Properties

IUPAC Name |

2-propyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-3-13(14)11-5-9-4-10(7-11)8-12(13)6-9/h9-12,14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFJJPZJVPVBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621930 | |

| Record name | 2-Propyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14451-85-5 | |

| Record name | 2-Propyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propyladamantan 2 Ol

Reaction Mechanisms Involving Adamantane (B196018) Intermediates

The rigid, polycyclic framework of adamantane significantly influences the nature and fate of reactive intermediates formed during chemical reactions.

Carbocationic Pathways and Stability of Adamantyl Cations

The formation of carbocations is a key feature of adamantane chemistry, particularly in acid-catalyzed reactions. wikipedia.orglibretexts.org The adamantyl framework provides a unique environment for the stabilization of positive charge.

The 2-propyladamantan-2-yl cation, formed by the protonation of the hydroxyl group of 2-propyladamantan-2-ol followed by the loss of water, is a tertiary carbocation. Generally, tertiary carbocations are more stable than their secondary and primary counterparts. However, the stability of adamantyl cations is also influenced by the cage structure itself. The bridgehead 1-adamantyl cation is notably stable due to the relief of some steric strain and favorable hyperconjugation with the surrounding C-C bonds. pnas.org In contrast, the 2-adamantyl cation is less stable. pnas.org The presence of the propyl group at the 2-position in this compound provides additional stabilization to the resulting carbocation through inductive effects.

Studies on related adamantyl systems have shown that the stability of these carbocations dictates the reaction pathways. For instance, the less stable 2-adamantyl cation can rearrange to the more stable 1-adamantyl cation via a series of hydride and alkyl shifts. cdnsciencepub.com This propensity for rearrangement is a crucial factor in determining the product distribution in reactions involving this compound. The stability of the adamantyl cation is a key factor in its formation and subsequent reactions. researchgate.net

Intramolecular 1,2-Alkyl and Hydride Shifts

A hallmark of carbocation chemistry is the propensity for rearrangements to form more stable species. In the context of the 2-propyladamantan-2-yl cation, both 1,2-hydride and 1,2-alkyl shifts are possible. cuni.czrsc.org

A 1,2-hydride shift would involve the migration of a hydride ion from an adjacent carbon to the carbocationic center. For instance, a hydride shift from a bridgehead position could lead to the formation of a more stable tertiary carbocation at the bridgehead. acs.org The rearrangement of the 2-adamantyl cation to the more stable 1-adamantyl cation is a well-documented example of such a process. researchgate.net

Similarly, a 1,2-alkyl shift, specifically a "propyl shift," could occur where the propyl group migrates to an adjacent carbon. However, the rigid geometry of the adamantane cage can impose stereochemical constraints on these rearrangements. acs.orgmdpi.com The feasibility of such shifts depends on the specific geometry of the transition state and the relative stabilities of the initial and rearranged carbocations. These intramolecular shifts are often in competition with intermolecular reactions with nucleophiles present in the reaction medium. acs.org

Influence of Steric and Electronic Factors on Adamantane Reactivity

The reactivity of adamantane derivatives is a delicate balance of steric and electronic effects. numberanalytics.comacs.org The bulky, three-dimensional structure of the adamantane cage exerts significant steric hindrance, influencing the approach of reagents to the reactive centers. numberanalytics.comrsc.org

In this compound, the propyl group and the adamantyl cage itself create a sterically congested environment around the tertiary alcohol. This steric bulk can hinder the approach of nucleophiles and influence the regioselectivity of reactions. For example, in reactions where multiple sites are available for attack, the less sterically hindered position may be favored.

Transannular Reactions and Cyclization within Bridged Systems

The unique bridged structure of the adamantane skeleton allows for the possibility of transannular reactions, where a reaction occurs between non-adjacent atoms within the ring system. scripps.edunih.govmsu.edu These reactions are often facilitated by the close spatial proximity of certain atoms due to the rigid conformation of the cage.

In the case of carbocationic intermediates derived from this compound, a hydride transfer from a distal carbon atom to the carbocationic center would be an example of a transannular reaction. Such a process could lead to the formation of a more stable carbocation or a rearranged product. While less common than vicinal 1,2-shifts, transannular reactions can play a significant role in the chemistry of polycyclic systems like adamantane. scripps.edu

Furthermore, the functional groups on the propyl side chain could potentially participate in cyclization reactions with the adamantane core, particularly if a reactive intermediate is formed on the side chain. The feasibility of such cyclizations would depend on the length and flexibility of the side chain and the nature of the reactive intermediate.

Acid- and Base-Catalyzed Transformations of Adamantane Alcohols

Adamantane alcohols, including this compound, undergo characteristic transformations under both acidic and basic conditions.

Acid-Catalyzed Reactions:

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). libretexts.orgmasterorganicchemistry.comchemguide.co.uk Departure of the water molecule generates the 2-propyladamantan-2-yl cation. This carbocation can then undergo several reactions:

Elimination: Loss of a proton from an adjacent carbon atom can lead to the formation of an alkene.

Rearrangement: As discussed previously, the carbocation can rearrange to a more stable isomer via hydride or alkyl shifts. youtube.com

Nucleophilic Attack: The carbocation can be trapped by a nucleophile present in the reaction mixture. For example, in the presence of a halide acid, an alkyl halide can be formed. beilstein-journals.orggoogle.com

The specific outcome of the acid-catalyzed reaction depends on the reaction conditions, such as the nature of the acid, the solvent, and the temperature. acs.orgacs.org

Base-Catalyzed Reactions:

While less common for tertiary alcohols, base-catalyzed reactions can occur under specific conditions. A strong base could deprotonate the hydroxyl group to form an alkoxide. However, the steric hindrance around the hydroxyl group in this compound might make this difficult. More likely, base-catalyzed reactions would involve functional groups on the propyl side chain, if present. For instance, if the propyl chain contains an ester group, it could be saponified under basic conditions. Additionally, base-promoted cyclization reactions involving the side chain and the adamantane core could be envisioned under certain circumstances. mdpi.com

Stereochemical Analysis of 2 Propyladamantan 2 Ol and Adamantane Derivatives

Characterization of Stereogenic Centers within Adamantane (B196018) Frameworks

A stereogenic center is an atom, typically a carbon atom, for which an interchange of any two attached groups results in a new stereoisomer. In adamantane derivatives, stereogenic centers are created when a carbon atom within the cage becomes bonded to four different substituents. knowledgebin.org

In the case of 2-Propyladamantan-2-ol, the C2 carbon atom is a stereogenic center. The four different groups attached to this carbon are:

A hydroxyl (-OH) group

A propyl (-CH₂CH₂CH₃) group

The two distinct paths around the adamantane cage originating from the C2 position.

The adamantane cage itself contributes to the differentiation of the groups attached to the stereocenter. When tracing the paths from the C2 carbon around the ring system, the sequence of atoms encountered is different in each direction, effectively creating two distinct large "groups" as part of the four necessary for a stereogenic center. knowledgebin.org

It is important to note that not all substituted carbons in an adamantane derivative are stereogenic centers. For instance, in 1-adamantanol (B105290), the C1 carbon is bonded to a hydroxyl group, but also to three identical C-C bonds within the symmetrical cage, and thus is not a stereogenic center. The identification of stereogenic centers is crucial for predicting the number of possible stereoisomers for a given substituted adamantane. For a molecule with 'n' stereogenic centers, the maximum number of possible stereoisomers is 2ⁿ. youtube.com

Enantiomeric and Diastereomeric Relationships of Adamantane Derivatives

Substituted adamantanes that are chiral can exist as stereoisomers, which are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. These stereoisomers can be classified as either enantiomers or diastereomers. masterorganicchemistry.comkhanacademy.orgoregonstate.educhemistrysteps.comlibretexts.orglibretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comlibretexts.orglibretexts.org For a chiral adamantane derivative like this compound, two enantiomers exist. These enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comkhanacademy.orgoregonstate.educhemistrysteps.com Diastereomeric relationships arise in adamantane derivatives that have more than one stereogenic center. For example, if we consider a hypothetical 2-propyladamantane-2,5-diol, where both C2 and C5 are stereogenic centers, there would be four possible stereoisomers. The pairs of non-superimposable mirror images would be enantiomers, while any other pairing of stereoisomers would be diastereomers. Unlike enantiomers, diastereomers have different physical properties.

The relationship between different stereoisomers of a substituted adamantane can be systematically determined by assigning the absolute configuration (R or S) to each stereogenic center.

| Stereochemical Relationship | Definition | Example (hypothetical 2,5-disubstituted adamantane) |

| Enantiomers | Non-superimposable mirror images. | (2R, 5S) and (2S, 5R) |

| Diastereomers | Stereoisomers that are not mirror images. | (2R, 5S) and (2R, 5R) |

Assignment of Absolute Configuration (e.g., Cahn-Ingold-Prelog System)

The absolute configuration of a stereogenic center in a chiral molecule, including substituted adamantanes, can be unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orguniroma1.itlibretexts.orgacademyart.eduaklectures.com This system provides a method for ranking the substituents attached to a stereogenic center and assigning a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).

The CIP rules are applied as follows:

Assign Priorities: Each of the four groups attached to the stereogenic center is assigned a priority based on the atomic number of the atom directly bonded to the stereocenter. The higher the atomic number, the higher the priority. libretexts.orgacademyart.eduaklectures.com If there is a tie, one moves to the next atoms along the chains until a point of difference is found. wikipedia.orguniroma1.it

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the viewer. libretexts.org

Determine the Direction of Priority: The direction of the remaining three groups is observed, from the highest priority (1) to the second highest (2) to the third highest (3).

Assign the Descriptor: If the direction of the priorities is clockwise, the configuration is assigned as R. If the direction is counter-clockwise, the configuration is assigned as S. libretexts.orgacademyart.edu

For this compound, the priorities of the groups attached to the C2 stereocenter would be assigned as follows (in descending order):

-OH (Oxygen has the highest atomic number)

-CH₂CH₂CH₃ (The carbon of the propyl group)

The carbon path of the adamantane cage that leads to the bridgehead carbon in two steps.

The carbon path of the adamantane cage that leads to the bridgehead carbon in three steps.

The precise assignment of priorities between the two adamantane cage paths requires a detailed analysis of the connectivity further down the chains. Once the priorities are established, the R/S descriptor can be determined.

Conformational Preferences and Dynamics of this compound

While the adamantane cage itself is rigid, the substituents attached to it can exhibit conformational flexibility. In the case of this compound, the primary source of conformational isomerism arises from the rotation around the C-C single bonds of the propyl group.

The rotation around the C2-C(propyl) bond will be subject to steric hindrance from the adamantane framework. The bulky nature of the adamantane cage will influence the rotational energy barrier and the preferred conformations of the propyl group. Computational studies on similar bulky systems suggest that the rotational barriers for groups attached to an adamantyl cage can be significant. For instance, the rotational barrier for the 1-adamantyl group in Ad-CEt₂OH was estimated to be 8.8 kcal/mol.

The different staggered and eclipsed conformations of the propyl group relative to the adamantane cage will have distinct potential energies. The most stable conformers will be those that minimize steric interactions between the propyl group and the adamantane skeleton. These interactions are a form of steric strain, which arises from the repulsion between electron clouds of atoms or groups that are in close proximity.

Advanced Spectroscopic Characterization of 2 Propyladamantan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the rigid, polycyclic framework of adamantane (B196018), NMR is particularly powerful.

In solution, high-resolution NMR techniques, primarily ¹H (proton) and ¹³C (carbon-13) NMR, offer a detailed picture of the molecular structure of 2-Propyladamantan-2-ol. The inherent symmetry of the adamantane cage is broken by the substitution at the C-2 position with a hydroxyl and a propyl group, leading to a more complex but interpretable spectrum than that of unsubstituted adamantane. wikipedia.org

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The protons of the propyl group (methyl, methylene) will exhibit characteristic chemical shifts and spin-spin coupling patterns. The adamantane cage itself, with its multiple methylene (CH₂) and methine (CH) groups, will produce a complex set of overlapping signals in the aliphatic region of the spectrum. The presence of the hydroxyl group introduces a proton signal whose chemical shift can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. The quaternary carbon at the point of substitution (C-2) would appear at a characteristic downfield chemical shift due to the attached oxygen atom. The carbons of the propyl group and the distinct carbons of the adamantane cage would also be resolved.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane CH | 1.50 - 2.20 | Multiplet |

| Adamantane CH₂ | 1.40 - 1.90 | Multiplet |

| Propyl CH₂ | 1.30 - 1.60 | Multiplet |

| Propyl CH₃ | 0.85 - 1.00 | Triplet |

| Hydroxyl OH | Variable (typically 1.0 - 3.0) | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (quaternary, with -OH) | 70 - 80 |

| Adamantane CH | 30 - 40 |

| Adamantane CH₂ | 25 - 35 |

| Propyl CH₂ | 15 - 25 |

| Propyl CH₂ (adjacent to C-2) | 35 - 45 |

| Propyl CH₃ | 10 - 15 |

Note: The chemical shift values presented in the tables are estimated based on typical values for adamantane derivatives and the known effects of alkyl and hydroxyl substituents. Actual experimental values may vary. mdpi.comlibretexts.orgorgchemboulder.com

Adamantane and its derivatives are highly crystalline compounds with a high degree of molecular symmetry, making them excellent subjects for solid-state NMR (ssNMR) studies. nih.govrsc.org Due to its well-defined and sharp signals, adamantane is often used as a chemical shift reference in ¹³C ssNMR. nih.gov In the solid state, molecules have restricted motion, which can provide information that is averaged out in solution-state NMR. For this compound, ssNMR could be employed to study its crystalline packing and molecular conformation in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are utilized to enhance the signal of dilute nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. rsc.org

To further probe the three-dimensional structure of this compound, advanced 2D NMR experiments are invaluable. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for determining the spatial proximity of protons that are not necessarily connected through chemical bonds. cdnsciencepub.comchemrxiv.org This is achieved by measuring the nuclear Overhauser effect (NOE) in the rotating frame. For a molecule like this compound, a ROESY experiment could confirm the stereochemical relationship between the propyl group and the protons on the adamantane cage. For instance, cross-peaks between the protons of the propyl group and specific protons of the adamantane framework would provide definitive evidence of their close spatial arrangement, helping to define the preferred conformation of the propyl substituent relative to the rigid cage. chemrxiv.org

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Upon ionization in a mass spectrometer, the this compound molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the propyl group or the hydroxyl group. The adamantane cage itself is quite stable, but can also fragment under energetic conditions. wikipedia.org A prominent peak would be expected from the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation pathway for alcohols. libretexts.org Another likely fragmentation would be the cleavage of the carbon-carbon bond between the adamantane cage and the propyl group, leading to the formation of a stable adamantyl cation or a propyl radical.

Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure / Loss |

| [M]⁺ | Molecular Ion |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - C₃H₇]⁺ | Loss of the propyl radical |

| [C₁₀H₁₅]⁺ | Adamantyl cation (from loss of propyl and hydroxyl) |

Note: The fragmentation patterns are predicted based on the known behavior of adamantane derivatives and alcohols in mass spectrometry. cdnsciencepub.comchemguide.co.uk

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. By comparing the exact measured mass to the calculated masses of possible chemical formulas, the elemental formula of this compound can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound. These vibrations are quantized and correspond to specific energy levels within the molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a unique vibrational spectrum that acts as a molecular fingerprint.

A key feature in the infrared spectrum is the broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this band is indicative of intermolecular hydrogen bonding in the condensed phase. The C-O stretching vibration of the tertiary alcohol typically appears in the fingerprint region, around 1150-1050 cm⁻¹.

The propyl group gives rise to several characteristic vibrations. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are observed in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups appear at lower frequencies, typically in the 1470-1370 cm⁻¹ range.

The adamantane cage itself has a complex series of C-C and C-H vibrations. The C-H stretching vibrations of the adamantyl cage are typically observed around 2900-2850 cm⁻¹. The cage structure also exhibits characteristic deformation and rocking vibrations at lower wavenumbers, which contribute to the unique fingerprint of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Tertiary Alcohol | C-O Stretch | 1150 - 1050 |

| Propyl Group (-CH₂CH₂CH₃) | C-H Stretch | 2960 - 2850 |

| C-H Bend | 1470 - 1370 | |

| Adamantane Cage | C-H Stretch | 2900 - 2850 |

Adamantane and its derivatives are well-known for exhibiting phase transitions in the solid state, often from an ordered, low-temperature phase to a disordered, plastic crystalline phase at higher temperatures. These phase transitions are accompanied by significant changes in the vibrational spectra.

For adamantane derivatives, the transition to a plastic crystalline phase is characterized by a high degree of rotational and translational freedom of the molecules within the crystal lattice. This increased disorder leads to a broadening of the peaks in both the infrared and Raman spectra. The fine structure observed in the spectra of the ordered phase, which arises from crystal field splitting and specific intermolecular interactions, often collapses into broader, less-defined bands in the disordered phase.

In the case of this compound, temperature-dependent vibrational spectroscopy can be used to monitor these phase transitions. By observing the changes in the peak widths, positions, and the appearance or disappearance of specific vibrational modes as a function of temperature, the transition temperatures and the nature of the phase transitions can be determined. For instance, a sudden broadening of the bands associated with the adamantane cage vibrations would indicate the onset of rotational disorder.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

Furthermore, X-ray crystallography can be performed at different temperatures to characterize the structures of different solid phases. This would provide a detailed atomic-level understanding of the phase transitions observed by vibrational spectroscopy. For instance, in a low-temperature ordered phase, the atoms would be located at well-defined positions. In a high-temperature plastic crystalline phase, the electron density corresponding to the adamantane cage might be smeared out, indicating rotational disorder.

A hypothetical crystallographic data table for this compound in an ordered phase might look like the following:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.08 |

| R-factor | < 0.05 |

This data would provide a precise model of the solid-state structure of this compound, complementing the information obtained from spectroscopic techniques.

Computational Chemistry and Theoretical Studies on 2 Propyladamantan 2 Ol Systems

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like 2-Propyladamantan-2-ol at an atomic level. Through quantum chemical calculations and molecular dynamics simulations, researchers can gain insights that complement and guide experimental work. These theoretical studies are particularly valuable for understanding the complex nature of the rigid adamantane (B196018) cage and the influence of its substituents.

Supramolecular Chemistry and Host Guest Interactions of Adamantane Derivatives

Adamantane (B196018) as a Supramolecular Building Block and Recognition Motif

The adamantane molecule, a rigid and sterically defined hydrocarbon cage, serves as a cornerstone in supramolecular chemistry and crystal engineering. Its unique properties make it an ideal building block for creating complex, self-assembling nanostructures. The adamantane cage is highly lipophilic and possesses a three-dimensional, diamondoid structure, which provides exceptional stability and predictability in molecular interactions.

Key characteristics of adamantane as a supramolecular motif include:

Hydrophobicity: The nonpolar surface of the adamantane cage drives its association with other nonpolar entities or its inclusion within the hydrophobic cavities of host molecules to minimize contact with aqueous environments.

Rigidity and Shape Persistence: Unlike flexible alkyl chains, the adamantane scaffold is conformationally rigid. This ensures a well-defined geometry, making it a reliable component for designing predictable supramolecular architectures.

Size and Shape Complementarity: The nearly spherical shape and specific dimensions of the adamantane group allow it to act as an excellent "guest" that fits snugly into the cavities of various macrocyclic "host" molecules.

These features have led to the use of adamantane derivatives in the construction of molecular crystals, functional polymers, and targeted drug delivery systems.

Complexation with Macrocyclic Host Molecules

The adamantane moiety is renowned for its ability to form stable host-guest complexes with various macrocyclic molecules. This interaction is a cornerstone of supramolecular assembly, driven primarily by the hydrophobic effect and van der Waals forces. The encapsulation of the adamantane guest within the host's cavity can alter its physical properties and is fundamental to creating responsive materials and delivery systems.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for lipophilic guests like adamantane in aqueous solutions. mdpi.com The size of the CD cavity is crucial for effective complexation. β-cyclodextrin, composed of seven glucose units, has a cavity diameter that is almost perfectly matched to the size of the adamantane cage, leading to exceptionally stable 1:1 inclusion complexes with high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com

Research on simple adamantane derivatives provides significant insight into their complexation behavior. A detailed crystallographic study on various adamantane guests with β-cyclodextrin revealed that the stoichiometry and orientation are highly dependent on the substituent. nih.govmdpi.com For instance, while 1-adamantanol (B105290) forms a 2:2 complex with a β-CD dimer, its isomer, 2-adamantanol, forms a 3:2 complex, where three guest molecules are accommodated within the cavity formed by two cyclodextrin (B1172386) units. nih.govresearchgate.net This suggests that 2-Propyladamantan-2-ol, as a tertiary alcohol derivative at the 2-position, would also be expected to form stable, potentially higher-order, complexes with β-cyclodextrin. The propyl group would likely reside within the hydrophobic cavity, while the hydroxyl group could interact with the hydrophilic rims of the cyclodextrin.

| Adamantane Guest | Guest-to-Host Stoichiometry | Reference |

|---|---|---|

| 1-Adamantanol | 2:2 | nih.gov |

| 2-Adamantanol | 3:2 | nih.gov |

| Adamantan-1-amine | 3:2 | nih.gov |

| 1-Adamantanecarboxylic acid | 2:2 | nih.gov |

| 1,3-Adamantanedicarboxylic acid | 1:2 | nih.gov |

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts with a rigid, pumpkin-shaped structure, a hydrophobic cavity, and two electron-rich carbonyl portals. They are known for forming remarkably stable host-guest complexes in water. Cucurbit nih.govuril (CB nih.gov), with its 7-glycoluril units, possesses a cavity size that is highly complementary to the adamantane cage, leading to some of the strongest non-covalent binding interactions known in aqueous media.

The association constants (Kₐ) for adamantane derivatives with CB nih.gov can exceed 10¹² M⁻¹, rivaling the affinity of biological interactions like the biotin-avidin pair. researchgate.netnih.gov This ultrahigh affinity is driven by a combination of the hydrophobic effect, strong van der Waals contacts between the host and guest, and favorable ion-dipole interactions between cationic substituents on the guest and the carbonyl portals of the CB nih.gov host. nih.gov While specific data for this compound is not available, adamantane alcohols are known to form stable complexes with cucurbiturils. researchgate.net The binding of this compound to CB nih.gov would be expected to be very strong, with the propyl-substituted adamantane cage deeply encapsulated within the host's cavity.

Factors Governing Host-Guest Binding Affinity, Stoichiometry, and Orientation

The stability and structure of host-guest complexes involving adamantane derivatives are governed by a delicate balance of several intermolecular forces and environmental factors.

Size and Shape Complementarity: The primary determinant of binding affinity is the geometric fit between the host cavity and the guest molecule. The optimal fit for the adamantane cage with β-cyclodextrin and cucurbit nih.govuril is a principal reason for their strong association.

Hydrophobic Effect: In aqueous solutions, the encapsulation of the nonpolar adamantane guest inside a hydrophobic host cavity is entropically favorable, as it releases ordered water molecules from the surfaces of both the host and guest into the bulk solvent.

Van der Waals Interactions: Once inside the cavity, close contact between the surfaces of the adamantane guest and the host's interior allows for significant, stabilizing van der Waals forces.

Substituent Effects: The nature and position of substituents on the adamantane core, such as the propyl and hydroxyl groups of this compound, play a critical role. Functional groups can influence solubility, introduce steric hindrance, or provide specific interactions (e.g., hydrogen bonding from the -OH group) with the host's rim, affecting both the binding affinity and the orientation of the guest within the cavity. mdpi.comescholarship.org

Solvent and pH: The properties of the solvent can modulate the hydrophobic effect. Furthermore, the pH of the solution can alter the protonation state of functional groups on the guest or host, which can dramatically change binding affinities, particularly for hosts like cucurbiturils that strongly bind cationic guests. mdpi.com

| Host-Guest System | Kₐ (M⁻¹) | ΔG (kcal·mol⁻¹) | ΔH (cal·mol⁻¹) | -TΔS (kcal·mol⁻¹) | Reference |

|---|---|---|---|---|---|

| β-CD + 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -6.67 | -8894 | 2.22 | mdpi.com |

| β-CD + 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -6.55 | -9763 | 3.21 | mdpi.com |

Data acquired via Isothermal Titration Calorimetry (ITC) in a 5% DMSO-water solution at 25°C.

Self-Assembly Processes of Adamantane Derivatives in Supramolecular Architectures

The strong and highly specific recognition between adamantane derivatives and macrocyclic hosts serves as a powerful tool for directing the self-assembly of complex supramolecular structures. By functionalizing molecules or larger entities with adamantane (guest) and cyclodextrin/cucurbituril (B1219460) (host) moieties, scientists can program the assembly of materials with well-defined architectures.

For example, polymers bearing pendant adamantyl groups can be cross-linked by the addition of a bifunctional host molecule or a host-functionalized polymer, leading to the formation of reversible supramolecular gels. The specific interactions of this compound would allow it to act as a univalent guest, capable of decorating surfaces or capping the ends of polymeric chains functionalized with host molecules. The hydroxyl group could also participate in secondary interactions, such as hydrogen bonding, to further guide the assembly process.

Formation of Polymeric Supramolecules via Non-Covalent Interactions

The adamantane-macrocycle binding motif is a key enabler in the field of supramolecular polymers. These are polymeric chains that are linked together by non-covalent interactions rather than traditional covalent bonds. The strength and directionality of the host-guest interaction allow for the creation of materials that are responsive and can self-heal.

Linear supramolecular polymers can be formed by using monomers that have an adamantane group at one end and a host molecule at the other. In solution, these monomers self-assemble into long, chain-like structures. Similarly, adamantyl-functionalized polymers can be cross-linked by multi-valent cyclodextrin or cucurbituril polymers to form extensive three-dimensional networks. acs.org The precise binding of this compound to a host-functionalized polymer would allow it to act as a "chain stopper," controlling the length and viscosity of the resulting supramolecular polymer, or to functionalize the surface of a pre-formed supramolecular network.

Advanced Applications and Materials Science of Adamantane Derivatives

Adamantane (B196018) in Polymer Science and Advanced Materials Development

The rigid, thermally stable, and three-dimensional structure of the adamantane cage makes it a valuable building block in polymer science. Its incorporation into polymer backbones or as pendant groups can significantly enhance properties such as thermal stability, glass transition temperature (Tg), and mechanical strength.

Synthesis and Characterization of Adamantane-Based Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov They consist of a central core, interior layers of repeating branch units, and a surface of terminal functional groups. The synthesis of dendrimers can be achieved through two primary methods: the divergent method, where growth starts from the core and extends outward, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. nih.govnih.gov

While specific research detailing the use of 2-Propyladamantan-2-ol as a core or branching unit in dendrimer synthesis is not prominently documented, the adamantane moiety itself is an attractive core for creating dendrimers with high thermal and chemical stability. The synthesis process would involve functionalizing the adamantane core to allow for the stepwise addition of branched monomers.

Characterization of such dendrimers involves a combination of analytical techniques to confirm their structure, molecular weight, and purity. sapub.orgresearchgate.net

Common Characterization Techniques for Dendrimers:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and confirm the addition of each generation. | Shows characteristic peaks for the core, repeating units, and surface groups; peak integration confirms the expected number of groups. researchgate.net |

| Mass Spectrometry (ESI, MALDI) | To determine the molecular weight and assess monodispersity. | A single, sharp peak indicates a highly monodisperse sample with the correct molecular weight. researchgate.net |

| Size Exclusion Chromatography (SEC) | To analyze molecular weight distribution and purity. | Narrow elution peaks suggest a low polydispersity index (PDI), a key feature of dendrimers. researchgate.net |

| UV-Vis Spectroscopy | To confirm synthesis and surface modifications. | Shows characteristic absorption maxima or shifts after conjugation with chromophores. sapub.org |

Design of Materials with Tailored Optical Properties (e.g., Nonlinear Optics)

Nonlinear optics (NLO) describes the behavior of materials subjected to intense electromagnetic fields, like those from lasers, where the optical response is no longer linear. mdpi.comucl.ac.uk Materials with significant NLO properties are crucial for applications in optical communications, data processing, and frequency conversion. The second hyperpolarizability (γ) is a key parameter that quantifies the third-order NLO response at the molecular level. mdpi.com

Organic molecules, particularly those with specific structural and electronic features, can exhibit strong NLO responses. elsevier.commdpi.com While adamantane itself is an insulator with a large bandgap, its derivatives can be functionalized with chromophores to create materials with tailored optical properties. The rigid adamantane scaffold serves to isolate these chromophores, preventing aggregation that could quench the NLO effect. Although studies specifically measuring the nonlinear optical properties of this compound are not available, its structure could serve as a component in larger NLO-active systems.

Role of Adamantane Scaffolds in Catalysis and Ligand Design

The rigid and well-defined geometry of the adamantane cage makes it an excellent scaffold for designing ligands in transition metal catalysis. Ligands play a critical role by modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

In asymmetric catalysis, chiral ligands are used to produce one enantiomer of a product in excess. Chiral adamantane derivatives can be synthesized and incorporated into ligand structures. For instance, the adamantane framework can be used to position coordinating groups (like phosphines or amines) in a specific spatial arrangement around a metal center. This pre-organization can lead to highly effective and selective catalysts. While this compound is not chiral, it could be used as a bulky, sterically demanding substituent in a ligand structure to influence the outcome of a catalytic reaction. The development of single-metal/two-ligand systems for tandem catalysis highlights the sophisticated strategies where precise ligand properties are essential for success. nih.gov

Development of Adamantane-Derived High-Density Fuels

High-energy-density (HED) liquid fuels are critical for volume-limited applications, such as missiles and advanced aircraft, as they provide more energy per unit volume than conventional fuels. mdpi.comgoogle.com Many HED fuels are polycyclic hydrocarbons due to their strained-ring structures, which release significant energy upon combustion, and their compact shapes, which lead to high density. mdpi.com

Adamantane and its alkylated derivatives are prime examples of diamondoid fuels. Their cage-like structure results in high molecular density and a high volumetric net heat of combustion (NHOC). JP-10, or exo-tetrahydrodicyclopentadiene, is a well-known high-density fuel that features a related norbornane (B1196662) structure. google.com

Characterization of Alkyl Diamondoid Fuels and Combustion Mechanisms

The performance of a fuel is determined by several key properties. Alkylated adamantanes, such as this compound, would be evaluated based on these parameters. The addition of alkyl groups can influence properties like melting point and viscosity. The presence of the hydroxyl (-OH) group in this compound makes it an alcohol, which would significantly alter its combustion properties compared to pure hydrocarbon diamondoids. Oxygenated fuels tend to have lower energy density but can lead to more complete combustion and reduced soot formation. sae.org

Key Properties of High-Density Fuels:

| Property | Description | Importance |

|---|---|---|

| Density | Mass per unit volume (g/mL). | Higher density allows for more fuel to be stored in a fixed volume, increasing range or payload. mdpi.com |

| Volumetric Net Heat of Combustion (NHOC) | The amount of heat released when a specific volume of fuel is burned (MJ/L). | A primary measure of a fuel's energy content by volume. mdpi.com |

| Freezing Point | The temperature at which the liquid fuel solidifies. | Must be low enough to ensure the fuel remains liquid during high-altitude or cold-weather operation. mdpi.com |

| Viscosity | A measure of a fluid's resistance to flow. | Affects the fuel's ability to be pumped and atomized in an engine. |

The combustion mechanism of an oxygenated fuel like this compound would involve complex reaction pathways. The initial steps would likely involve H-atom abstraction, followed by decomposition of the resulting radical. The presence of the oxygen atom would lead to the formation of oxygenated intermediates like ketones during combustion. univ-orleans.fr

Structure-Property Relationship Studies in Adamantane-Containing Systems

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to materials science. For adamantane-containing systems, the key structural feature is the rigid diamondoid cage. Studies in this area aim to correlate variations in the adamantane structure (e.g., through functionalization or substitution) with changes in physical, chemical, and electronic properties.

Future Directions and Emerging Research Avenues for 2 Propyladamantan 2 Ol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Propyladamantan-2-ol and its derivatives will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity. While adamantane (B196018) is now widely available through Lewis-acid catalyzed rearrangements, the development of more sustainable methods for its functionalization remains a key research area. nih.govnih.gov

Future research could concentrate on the following:

Catalytic C-H Functionalization: Moving away from multi-step syntheses that often require stoichiometric reagents, direct C-H functionalization represents a more atom-economical approach. Research into selective catalysts (e.g., transition metal complexes) could enable the direct introduction of propyl and hydroxyl groups onto the adamantane scaffold, or the modification of existing precursors with higher efficiency.

Flow Chemistry and Process Optimization: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated optimization. Developing a flow synthesis for this compound could lead to higher yields, improved purity, and easier scalability.

Biocatalysis: The use of enzymes for stereoselective synthesis is a cornerstone of green chemistry. Future studies could explore engineered enzymes (e.g., cytochromes P450) to perform selective hydroxylation on a propyladamantane precursor, offering a highly specific and environmentally benign route to the target molecule.

| Methodology | Potential Advantages | Research Challenges | Key Performance Indicator |

|---|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced reaction steps | Achieving high regioselectivity, catalyst cost and stability | Yield, Selectivity (%) |

| Continuous Flow Synthesis | Improved safety, scalability, and process control | Reactor design, catalyst immobilization, handling of solids | Throughput (g/hour) |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope limitations | Enantiomeric Excess (%) |

Exploration of Advanced Supramolecular Architectures and Dynamic Systems

The rigid, bulky nature of the adamantane group makes it an excellent guest moiety in host-guest chemistry, particularly with macrocycles like cyclodextrins and cucurbiturils. nih.govpensoft.net The specific structure of this compound, with its hydroxyl and propyl groups, provides unique handles for directing self-assembly and creating complex supramolecular systems.

Emerging research avenues in this area include:

Multi-stimuli-Responsive Systems: The hydroxyl group of this compound can participate in hydrogen bonding, while the adamantane cage engages in hydrophobic interactions. This dual-functionality could be used to design materials that respond to multiple stimuli, such as temperature, pH, and competitive guests. For instance, a polymer incorporating this compound could exhibit tunable solubility or viscosity based on changes in its environment.

Hierarchical Self-Assembly: Researchers could explore how the specific geometry of this compound can direct the formation of higher-order structures. This could involve its use as a "node" in metal-organic frameworks (MOFs) or as a building block for self-assembled monolayers (SAMs) on surfaces, with the propyl group helping to control intermolecular spacing and surface properties.

Molecular Machinery: The strong, non-covalent interactions of the adamantane group make it a reliable component for molecular machines. researchgate.net Future work could incorporate this compound into rotaxanes or catenanes, where the hydroxyl group could act as a switchable station or a brake, controlled by external chemical signals.

| Supramolecular System | Key Interaction | Potential Application | Controlling Stimulus |

|---|---|---|---|

| Host-Guest Complex with β-Cyclodextrin | Hydrophobic (adamantane cage) + H-bonding (hydroxyl group) | Drug delivery, sensing | Competitive guest, Temperature |

| Self-Assembled Monolayer (SAM) | van der Waals forces, H-bonding network | Functional surfaces, molecular electronics | Solvent polarity, pH |

| Supramolecular Gels | Hydrogen bonding, π-stacking (with other components) | Smart materials, tissue engineering | Temperature, Light |

Integration of Computational Methods for Rational Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. dergipark.org.tr For a molecule like this compound, computational methods can accelerate the discovery of new functionalities and applications by providing insights that are difficult to obtain through experimentation alone.

Future research will likely involve:

DFT for Property Prediction: Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives with high accuracy. researchgate.netnih.gov This would enable the in silico screening of new compounds for desired properties, such as specific binding affinities or electronic characteristics, before committing to their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in complex environments. This is particularly valuable for studying its role in supramolecular assembly, predicting how it will interact with host molecules, and understanding the stability of the resulting complexes over time.

De Novo Design Algorithms: By combining computational building blocks, de novo design algorithms can generate novel molecular structures with optimized properties. Such methods could be used to design new derivatives of this compound tailored for specific applications, such as high-affinity binding to a biological target or forming a specific crystal packing arrangement.

| Computational Method | Research Objective | Predicted Property | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Screening new derivatives | HOMO/LUMO energies, dipole moment, reactivity indices | Rational design of functional molecules |

| Molecular Dynamics (MD) | Understanding self-assembly | Binding free energy, conformational dynamics | Design of stable supramolecular systems |

| Molecular Docking | Predicting host-guest interactions | Binding pose and affinity score | Identification of optimal host molecules |

Interdisciplinary Applications in Emerging Technologies and Nanoscience

The unique structural characteristics of this compound make it a promising candidate for use in a range of emerging technologies. Adamantane-based molecules are already being explored as molecular building blocks for nanostructures and in the design of advanced materials. wikipedia.orgresearchgate.net

Potential future applications include:

Molecular Electronics: The rigid adamantane cage can act as an insulating spacer or a stable anchor in single-molecule electronic devices. The hydroxyl and propyl groups of this compound could be used to tune the molecule's attachment to electrodes and influence its electronic coupling with the surface.

Advanced Polymers and Coatings: Incorporation of this compound into polymer backbones could enhance their thermal stability, rigidity, and hydrophobicity. Such polymers could find use in high-performance coatings, membranes, or as materials for touchscreens. wikipedia.org

Nanostructured Materials: As a "diamondoid" molecule, this compound can be considered a fundamental building block for bottom-up nanotechnology. wikipedia.org Future research could focus on its use in the self-assembly of molecular crystals with precisely controlled porosity or in the fabrication of nanostructured surfaces with tailored wettability and adhesion.

| Field | Specific Application | Role of this compound | Desired Outcome |

|---|---|---|---|

| Nanoscience | Molecular building block | Directs self-assembly into ordered arrays or porous crystals | Creation of materials with tailored nanostructures |

| Materials Science | Polymer additive | Enhances thermal stability, mechanical strength, and hydrophobicity | Development of high-performance polymers |

| Molecular Electronics | Molecular junction component | Acts as a rigid anchor and insulating spacer between electrodes | Fabrication of stable single-molecule devices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.